molecular formula C17H11Cl3N2O2S B8527648 3,6-Dichloro-2-[(4-chlorobenzene-1-sulfonyl)(pyridin-4-yl)methyl]pyridine CAS No. 558465-47-7

3,6-Dichloro-2-[(4-chlorobenzene-1-sulfonyl)(pyridin-4-yl)methyl]pyridine

Cat. No.: B8527648
CAS No.: 558465-47-7
M. Wt: 413.7 g/mol
InChI Key: SRQMRKQTGNELIB-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-[(4-chlorobenzene-1-sulfonyl)(pyridin-4-yl)methyl]pyridine is a useful research compound. Its molecular formula is C17H11Cl3N2O2S and its molecular weight is 413.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

558465-47-7

Molecular Formula

C17H11Cl3N2O2S

Molecular Weight

413.7 g/mol

IUPAC Name

3,6-dichloro-2-[(4-chlorophenyl)sulfonyl-pyridin-4-ylmethyl]pyridine

InChI

InChI=1S/C17H11Cl3N2O2S/c18-12-1-3-13(4-2-12)25(23,24)17(11-7-9-21-10-8-11)16-14(19)5-6-15(20)22-16/h1-10,17H

InChI Key

SRQMRKQTGNELIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(C2=CC=NC=C2)C3=C(C=CC(=N3)Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Triethylamine (208 μl, 1.89 mmol) and thionyl chloride (138 μl, 1.89 mmol) were added to a solution of (3,6-dichloropyridin-2-yl) (pyridin-4-yl)methanol (161 mg, 0.631 mmol) in methylene chloride (10 ml). After stirring at room temperature for 4 hours, the reaction mixture was concentrated under reduced pressure. Ethyl acetate was added to the residue thus obtained. The resulting mixture was washed successively with a saturated aqueous solution of sodium bicarbonate and brine, and dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue thus obtained was dissolved in acetonitrile (10 ml), followed by the addition of 4-chlorobenzenethiol (137 mg, 0.947 mmol) and potassium carbonate (131 mg, 0.947 mmol). Under nitrogen atmosphere, the reaction mixture was stirred at room temperature for 2 days and then at 60° C. for 4 days. The reaction mixture was cooled to room temperature and then, concentrated under reduced pressure. Ethyl acetate was added to the residue thus obtained. The mixture was washed successively with water and brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure. The residue thus obtained was subjected to flash chromatography. A fraction obtained from the eluate with 40% ethyl acetate/hexane was concentrated under reduced pressure. The residue thus obtained was dissolved in methanol (10 ml) and to the resulting solution, were added a 30% aqueous hydrogen peroxide solution and hexaammonium heptamolybdate tetrahydrate (73 mg). The reaction mixture was stirred at room temperature for 5 hours. Methanol was distilled off under reduced pressure. A saturated aqueous solution of sodium bicarbonate was added to the concentrated solution thus obtained, followed by extraction with methylene chloride. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure. The residue thus obtained was subjected to flash chromatography. A fraction obtained from the eluate with methanol:methylene chloride (=1:80) was concentrated under reduced pressure, whereby the title compound (49 mg, 0.118 mmol, 19%) was obtained as a white solid.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
208 μL
Type
reactant
Reaction Step Five
Quantity
138 μL
Type
reactant
Reaction Step Five
Quantity
161 mg
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
137 mg
Type
reactant
Reaction Step Six
Quantity
131 mg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
hexaammonium heptamolybdate tetrahydrate
Quantity
73 mg
Type
reactant
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Eight
Yield
19%

Synthesis routes and methods II

Procedure details

To a methylene chloride (10 ml) solution of the (3,6-dichloropyridin-2-yl)(pyridin-4-yl)methanol (161 mg, 0.631 mmol) obtained in Referential Example 25 were added triethylamine (208 μl, 1.89 mmol) and thionyl chloride (138 μl, 1.89 mmol). The resulting mixture was stirred at room temperature for 4 hours, followed by concentration under reduced pressure. To the residue thus obtained was added ethyl acetate. The resulting mixture was washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure. The residue thus obtained was dissolved in acetonitrile (10 ml). To the resulting solution were added 4-chlorobenzenethiol (137 mg, 0.947 mmol) and potassium carbonate (131 mg, 0.947 mmol). Under a nitrogen atmosphere, the resulting mixture was stirred at room temperature for 2 days and then, stirred at 60° C. for 4 hours. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. To the residue was added ethyl acetate. The resulting mixture was washed sequentially with water and brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure. The residue thus obtained was subjected to flash chromatography. The fraction obtained from the 40% ethyl acetate/hexane eluate was concentrated under reduced pressure. The residue thus obtained was dissolved in methanol (10 ml). To the resulting solution were added 30% aqueous hydrogen peroxide (3 ml) and hexaammonium heptamolybdate tetrahydrate (73 mg). After the resulting mixture was stirred at room temperature for 5 hours, methanol was distilled off under reduced pressure. To the solution thus obtained was added a saturated aqueous solution of sodium bicarbonate, followed by extraction with methylene chloride. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure. The residue thus obtained was subjected to flash chromatography. The fraction obtained from the methanol:methylene chloride=1:80 eluate was concentrated under reduced pressure to give the title compound (49 mg, 0.118 mmol, 19%) as a white solid.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
161 mg
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
208 μL
Type
reactant
Reaction Step Six
Quantity
138 μL
Type
reactant
Reaction Step Six
Quantity
137 mg
Type
reactant
Reaction Step Seven
Quantity
131 mg
Type
reactant
Reaction Step Seven
Quantity
3 mL
Type
reactant
Reaction Step Eight
[Compound]
Name
hexaammonium heptamolybdate tetrahydrate
Quantity
73 mg
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
10 mL
Type
solvent
Reaction Step Ten
Yield
19%

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